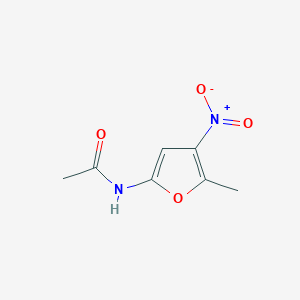

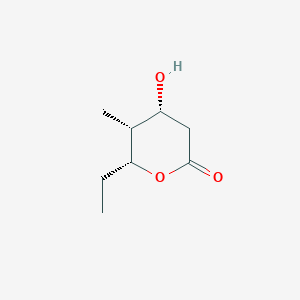

![molecular formula C10H16O5 B12572248 methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate CAS No. 194286-58-3](/img/structure/B12572248.png)

methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 3-[(4S)-2,2-dimetil-5-oxo-1,3-dioxan-4-il]propanoato de metilo es un compuesto éster caracterizado por su estructura única, que incluye un anillo de dioxano. Los ésteres son ampliamente conocidos por sus olores agradables y se encuentran a menudo en productos naturales como frutas y flores.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 3-[(4S)-2,2-dimetil-5-oxo-1,3-dioxan-4-il]propanoato de metilo suele implicar la esterificación del ácido carboxílico correspondiente con metanol. La reacción suele estar catalizada por un ácido como el ácido sulfúrico o el ácido clorhídrico. Las condiciones de reacción suelen incluir la reflujo de la mezcla para garantizar la conversión completa del ácido en el éster.

Métodos de producción industrial

En un entorno industrial, la producción de este éster podría implicar procesos de flujo continuo para aumentar la eficiencia y el rendimiento. El uso de catalizadores ácidos sólidos también puede emplearse para facilitar la reacción y reducir la necesidad de ácidos líquidos corrosivos.

Análisis De Reacciones Químicas

Tipos de reacciones

El 3-[(4S)-2,2-dimetil-5-oxo-1,3-dioxan-4-il]propanoato de metilo puede sufrir diversas reacciones químicas, entre ellas:

Hidrólisis: El éster puede hidrolizarse para producir el ácido carboxílico correspondiente y metanol.

Reducción: La reducción del éster puede producir el alcohol correspondiente.

Sustitución: El grupo éster puede ser sustituido por nucleófilos en condiciones adecuadas.

Reactivos y condiciones comunes

Hidrólisis: Se lleva a cabo típicamente utilizando ácido o base acuosos. La hidrólisis ácida utiliza ácido clorhídrico diluido, mientras que la hidrólisis básica (saponificación) utiliza hidróxido de sodio.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Los nucleófilos como las aminas o los alcoholes pueden utilizarse en presencia de un catalizador.

Principales productos

Hidrólisis: Produce el ácido carboxílico correspondiente y metanol.

Reducción: Produce el alcohol correspondiente.

Sustitución: Produce varios ésteres o amidas sustituidos, dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El 3-[(4S)-2,2-dimetil-5-oxo-1,3-dioxan-4-il]propanoato de metilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.

Biología: Investigado por su potencial actividad biológica e interacciones con enzimas.

Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo como un profármaco que puede ser metabolizado en un compuesto activo.

Industria: Se utiliza en la producción de polímeros y como agente aromatizante debido a su funcionalidad éster.

Mecanismo De Acción

El mecanismo de acción del 3-[(4S)-2,2-dimetil-5-oxo-1,3-dioxan-4-il]propanoato de metilo depende de su aplicación específica. En los sistemas biológicos, los ésteres suelen ser hidrolizados por esterasas para producir el ácido carboxílico y el alcohol correspondientes. Esta hidrólisis puede activar o desactivar el compuesto, dependiendo del contexto. Los objetivos moleculares y las vías implicadas variarían en función del entorno biológico o químico específico en el que se utiliza el compuesto.

Comparación Con Compuestos Similares

Compuestos similares

Acetato de metilo: Un éster simple con una estructura similar pero sin el anillo de dioxano.

Propanoato de etilo: Otro éster con un esqueleto similar pero con un grupo alquilo diferente.

Butírico de metilo: Un éster con una cadena de carbono más larga.

Unicidad

El 3-[(4S)-2,2-dimetil-5-oxo-1,3-dioxan-4-il]propanoato de metilo es único debido a la presencia del anillo de dioxano, que puede impartir diferentes propiedades químicas y físicas en comparación con los ésteres más simples.

Propiedades

Número CAS |

194286-58-3 |

|---|---|

Fórmula molecular |

C10H16O5 |

Peso molecular |

216.23 g/mol |

Nombre IUPAC |

methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate |

InChI |

InChI=1S/C10H16O5/c1-10(2)14-6-7(11)8(15-10)4-5-9(12)13-3/h8H,4-6H2,1-3H3/t8-/m0/s1 |

Clave InChI |

NPKYACZOTPZNEH-QMMMGPOBSA-N |

SMILES isomérico |

CC1(OCC(=O)[C@@H](O1)CCC(=O)OC)C |

SMILES canónico |

CC1(OCC(=O)C(O1)CCC(=O)OC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

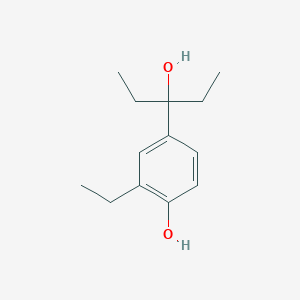

![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)

![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)

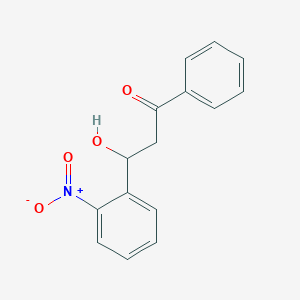

![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)

![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)

![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)

![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)

![6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol](/img/structure/B12572255.png)